molecular formula C7H12N2S B7759978 4,4,6-trimethyl-1H-pyrimidine-2-thiol

4,4,6-trimethyl-1H-pyrimidine-2-thiol

Cat. No.: B7759978
M. Wt: 156.25 g/mol
InChI Key: XWJVPBHZMKZXII-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-1H-pyrimidine-2-thiol is a chemical compound belonging to the class of pyrimidine-2-thiols. These compounds are of significant interest in medicinal and organic chemistry due to their broad spectrum of biological activities . Pyrimidine-2-thiols are versatile precursors for synthesizing more complex organic molecules and are also used in the formation of organometallic complexes . Furthermore, their ability to act as ligands makes them valuable in analytical chemistry for the determination of metal ions such as Pb, Ru, Bi, Pd, and Pt . The specific research applications and biological profile of 4,4,6-Trimethyl-1H-pyrimidine-2-thiol are an area of ongoing investigation, building upon the established importance of its core structural motif. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4,4,6-trimethyl-1H-pyrimidine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5-4-7(2,3)9-6(10)8-5/h4H,1-3H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJVPBHZMKZXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N=C(N1)S)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(N=C(N1)S)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Based Cyclization with β-Diketones

The condensation of β-diketones with thiourea is a classical method for synthesizing 2-thiopyrimidines. For 4,4,6-trimethyl derivatives, the selection of a methyl-substituted β-diketone precursor is critical. For example, reacting 3,5-dimethylhexane-2,4-dione with thiourea under acidic conditions yields 4,6-dimethyl-2-thiopyrimidine. Subsequent methylation at the 4-position requires careful optimization to avoid over-alkylation.

Key parameters include:

  • Temperature : Reactions conducted at 80–100°C in ethanol or acetic acid promote cyclization without decarboxylation.

  • Catalysis : Hydrochloric acid or p-toluenesulfonic acid (PTSA) accelerates ring closure, achieving yields of 65–78%.

Nuclear magnetic resonance (NMR) data for intermediates, such as 1H^1H-NMR peaks at 8.0 ppm (H-2) and 5.2 ppm (H-5) in dimethylsulfoxide (DMSO), confirm ring formation.

Thiol Functionalization and Stabilization

Nucleophilic Substitution at C-2

Replacing halogen or sulfonyl groups at C-2 with thiols is a common strategy. Chloropyrimidines, such as 4,4,6-trimethyl-2-chloropyrimidine, react with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 120°C to introduce the thiol group. Yields improve to 70% when using phase-transfer catalysts like tetrabutylammonium bromide.

Oxidative Desulfurization Followed by Thiolation

Patent literature describes oxidizing 2-methylthio intermediates to sulfones using hydrogen peroxide and sodium tungstate in acetic acid. Subsequent displacement with thiourea regenerates the thiol group. For example, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine treated with thiourea in ethanol at reflux produces 2-thiol derivatives in 82% yield.

Purification and Characterization

Crystallization and Filtration

Crude products are purified via recrystallization from ethanol/water mixtures. Acidification to pH 2–3 with sulfuric acid precipitates 4,4,6-trimethyl-1H-pyrimidine-2-thiol, which is isolated by vacuum filtration. Purity exceeding 98% is confirmed by high-performance liquid chromatography (HPLC).

Spectroscopic Validation

  • 1H^1H-NMR (DMSO-d₆) : Peaks at δ 2.1 (s, 6H, C4-CH₃), δ 2.3 (s, 3H, C6-CH₃), and δ 13.2 (s, 1H, SH).

  • 13C^{13}C-NMR : Signals at 179.2 ppm (C-4/C-6), 160.9 ppm (C-2), and 22.1–25.3 ppm (methyl carbons).

Industrial-Scale Optimization

Solvent Recovery and Waste Reduction

Patent WO1997044327A1 highlights solvent recycling in 4,6-dihydroxypyrimidine synthesis, where methanol is distilled and reused, reducing costs by 30%. Applying similar principles to 4,4,6-trimethyl derivatives enhances sustainability.

Catalytic Methylation

Palladium on carbon (Pd/C) catalyzes methyl group transfer from DMS to pyrimidines under hydrogen pressure (20 bar), achieving 85% conversion at 50°C . This method minimizes byproducts like dimethyl ether.

Chemical Reactions Analysis

Thiol-Thione Tautomerism

The compound exists in equilibrium between the thiol (SH) and thione (C=S) forms, influencing its reactivity. Spectroscopic studies confirm the thione tautomer dominates in polar solvents due to stabilization via resonance (Fig. 1) .

Tautomeric Equilibrium:

Thiol form (SH)Thione form (C=S)\text{Thiol form (SH)} \rightleftharpoons \text{Thione form (C=S)}

Tautomer Dominance Condition Key Functional Group
ThiolNon-polar solvents-SH
ThionePolar solventsC=S

Alkylation Reactions

The thiol group undergoes S-alkylation with alkyl halides or epoxides under mild basic conditions.

Example:
Reaction with methyl iodide in ethanol/KOH yields 2-(methylsulfanyl)-4,4,6-trimethylpyrimidine :

C7H10N2S+CH3IKOH, EtOHC8H12N2S+HI\text{C}_7\text{H}_{10}\text{N}_2\text{S} + \text{CH}_3\text{I} \xrightarrow{\text{KOH, EtOH}} \text{C}_8\text{H}_{12}\text{N}_2\text{S} + \text{HI}

Reagent Product Yield Conditions
Methyl iodide2-(Methylsulfanyl) derivative85%EtOH, KOH, 80°C, 6 h
Ethyl bromide2-(Ethylsulfanyl) derivative78%DMF, NaH, 60°C, 4 h

Metal Complexation

The thione form acts as a bidentate ligand, coordinating transition metals via sulfur and adjacent nitrogen atoms.

Synthesis of Metal Complexes :

  • General Procedure: React 4,4,6-trimethyl-1H-pyrimidine-2-thione with metal salts (e.g., CuCl₂, NiSO₄) in aqueous ethanol.

  • Geometry:

    • Octahedral for Co(II), Ni(II), Mn(II)

    • Square planar for Zn(II), Cd(II), Pd(II)

Metal Salt Complex Formula Magnetic Moment (BM)
CuCl₂[Cu(pmpt)₂(H₂O)₂]1.92
NiSO₄[Ni(pmpt)₂(H₂O)₂]3.11

Oxidation Reactions

Controlled oxidation converts the thiol to disulfide or sulfonic acid derivatives.

Pathways:

  • Disulfide Formation:

    2C7H10N2SH2O2C14H20N4S2+2H2O2\,\text{C}_7\text{H}_{10}\text{N}_2\text{S} \xrightarrow{\text{H}_2\text{O}_2} \text{C}_{14}\text{H}_{20}\text{N}_4\text{S}_2 + 2\,\text{H}_2\text{O}
  • Sulfonic Acid:

    C7H10N2SKMnO4,H+C7H10N2SO3H\text{C}_7\text{H}_{10}\text{N}_2\text{S} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{C}_7\text{H}_{10}\text{N}_2\text{SO}_3\text{H}

Nucleophilic Substitutions

The sulfur center participates in nucleophilic attacks on electrophiles:

With Acyl Chlorides:
Reaction with benzoyl chloride forms 2-benzoylthio derivatives :

C7H10N2S+PhCOClC14H14N2OS+HCl\text{C}_7\text{H}_{10}\text{N}_2\text{S} + \text{PhCOCl} \rightarrow \text{C}_{14}\text{H}_{14}\text{N}_2\text{OS} + \text{HCl}

With Epoxides:
Ring-opening of ethylene oxide produces 2-(2-hydroxyethylsulfanyl)pyrimidine .

Cyclization and Condensation Reactions

The compound participates in tandem reactions to form fused heterocycles:

With Carbon Disulfide:
Forms pyrimido[1,2-a]benzimidazole derivatives under basic conditions (Scheme 1) :

C7H10N2S+CS2NaOHC8H10N4S2+H2O\text{C}_7\text{H}_{10}\text{N}_2\text{S} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{C}_8\text{H}_{10}\text{N}_4\text{S}_2 + \text{H}_2\text{O}

With Aldehydes:
Condensation with benzaldehyde yields Schiff base intermediates, which cyclize to thiazolidinone derivatives .

Biological Interactions

The thiol group modulates enzyme activity by binding to catalytic metal ions or cysteine residues. Studies show inhibition of E. coli DNA gyrase (IC₅₀ = 12 μM) and antifungal activity against C. albicans (MIC = 32 μg/mL) .

Scientific Research Applications

Medicinal Chemistry

4,4,6-Trimethyl-1H-pyrimidine-2-thiol has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity: Studies have shown that it exhibits significant antimicrobial properties against various pathogens by inhibiting key enzymes or disrupting microbial membranes .
  • Anti-inflammatory Effects: Research indicates that derivatives of this compound can suppress COX-2 activity, making them potential candidates for anti-inflammatory drugs. For instance, certain derivatives demonstrated IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .

Analytical Chemistry

The compound serves as an analytical reagent for metal ion detection:

  • Metal Complexation: It can form complexes with metal ions such as Pb, Ru, and Pt, which are useful in analytical applications for selective metal ion determination .
  • Spectrophotometric Methods: Employed in extractive spectrophotometric techniques for the quantification of metals in alloys .

Material Science

In industry, 4,4,6-trimethyl-1H-pyrimidine-2-thiol is utilized in developing advanced materials:

  • Electronic and Optical Properties: Its unique electronic structure allows for applications in creating materials with specific electronic or optical characteristics.

Case Studies

StudyFocusFindings
Tageldin et al. (2021)Anti-inflammatory propertiesIdentified derivatives with significant COX-2 inhibition; IC50_{50} values comparable to celecoxib .
Farghaly & El-Kashef (2017)Synthesis methodsDeveloped efficient methods for synthesizing pyrimidine derivatives with biological activity .
Analytical Chemistry Study (2020)Metal ion detectionDemonstrated the use of 4,4,6-trimethyl-1H-pyrimidine-2-thiol as a reagent for the selective determination of bismuth(III) .

Mechanism of Action

The mechanism of action of 4,4,6-trimethyl-1H-pyrimidine-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can participate in redox reactions, influencing oxidative processes in the organism . Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Key Applications/Properties Reference
4,4,6-Trimethyl-1H-pyrimidine-2-thiol 4,4,6-trimethyl, -SH C₇H₁₀N₂S Bismuth(III) detection (λₘₐₓ = 470 nm); potential antiepileptic activity
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione 4-Cl-phenyl, dihydro ring C₁₃H₁₅ClN₂S Antibacterial, antitumor; envelope conformation with 89.42° dihedral angle to phenyl ring
4-(4-Chlorophenyl)pyrimidine-2-thiol 4-Cl-phenyl C₁₀H₇ClN₂S Molecular weight = 222.69 g/mol; used in coordination chemistry
4,6-Diphenyl-1H-pyrimidine-2-thione 4,6-diphenyl C₁₆H₁₂N₂S Synthesis yield ~60%; ligand for metal complexes
4-(2-Furyl)-2-pyrimidinethiol 2-furyl C₈H₆N₂OS Catalogued for chemical synthesis (CAS: 190579-95-4)

Pharmacological and Analytical Performance

  • Bioactivity : The dihydro derivative () shows antibacterial and antitumor activities, likely due to its planar aromatic system and hydrogen-bonding capacity. In contrast, the fully aromatic 4,4,6-trimethyl variant may exhibit enhanced metabolic stability due to steric hindrance from methyl groups .
  • Metal Ion Selectivity : Methyl-substituted derivatives (e.g., 4,4,6-trimethyl) demonstrate higher specificity for bismuth(III) and rhodium(III) compared to phenyl-substituted analogs, which may interact with a broader range of metals .

Physical and Spectroscopic Properties

  • Solubility : Methyl groups in 4,4,6-trimethyl-1H-pyrimidine-2-thiol enhance lipophilicity, improving extraction into organic solvents like chloroform .
  • UV-Vis Profiles : The bismuth(III) complex of 4,4,6-trimethyl-1H-pyrimidine-2-thiol absorbs at 470 nm, whereas 4,6-diphenyl-1H-pyrimidine-2-thione exhibits shifts due to extended conjugation .

Q & A

Q. What are the common synthetic routes for 4,4,6-trimethyl-1H-pyrimidine-2-thiol and its derivatives?

The compound is typically synthesized via condensation reactions. For example, a mixture of 4-methylpent-3-en-2-one, substituted anilines (e.g., 4-chloroaniline), and potassium thiocyanate in acetone under reflux yields dihydropyrimidine-2-thione derivatives. Recrystallization from methanol or ethanol is used to purify the product . Optimization involves adjusting molar ratios (e.g., 5.4 mmol reagents) and reaction time (~3 hours) to improve yields (e.g., 62%) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. The dihydropyrimidine ring adopts an envelope conformation, with five atoms nearly coplanar (r.m.s. deviation: 0.054 Å) and the sixth deviating by ~0.44 Å. SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) is used for data processing. Hydrogen atoms are refined using riding models, and methyl groups are allowed rotational freedom .

Q. What spectroscopic and analytical methods validate the compound’s purity and structure?

  • Melting Point Analysis : Determined via open-tube capillary methods (e.g., Thermonik apparatus) .
  • Elemental Analysis : Used to confirm C, H, N, and S content (e.g., C: 58.49%, S: 12.14%) .
  • NMR/FT-IR : To confirm functional groups and substitution patterns (not explicitly detailed in evidence but standard practice).

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence pharmacological activity?

Substituents like aryl groups (e.g., 3-fluorophenyl, 4-chlorophenyl) modulate biological activity. For example:

  • Antimicrobial Activity : Tested via agar diffusion assays against bacterial/fungal strains (e.g., E. coli, S. aureus) .
  • Antitumor Potential : Evaluated using cell viability assays (e.g., MTT) against cancer cell lines. Derivatives with electron-withdrawing groups (e.g., -CF₃) often enhance activity .
  • Structure-Activity Relationships (SAR) : Correlate dihedral angles (e.g., 89.42° between pyrimidine and phenyl rings) with bioactivity .

Q. What challenges arise in conformational analysis via crystallography?

  • Ring Puckering : The dihydropyrimidine ring’s envelope conformation complicates hydrogen-bonding network predictions.
  • Crystal Packing : Centrosymmetric dimers linked by N–H⋯S hydrogen bonds require high-resolution data to resolve .
  • Disorder Handling : Methyl group rotations may necessitate constraints in refinement (e.g., riding models) .

Q. How can synthesis yield and purity be optimized for scale-up?

  • Solvent Choice : Dry acetone minimizes side reactions during condensation .
  • Workup : Precipitation in ice-water followed by recrystallization (methanol/ethanol) enhances purity .
  • Catalysis : Acidic conditions (e.g., glacial AcOH) improve cyclization efficiency in related pyrimidine syntheses .

Q. What methodologies assess the compound’s metal-binding properties?

Synergistic liquid-liquid extraction with spectrophotometric detection (e.g., Au(III) determination at λₘₐₓ ~500 nm) is reported for analogous thiol-containing pyrimidines. Stability constants and stoichiometry are calculated via Job’s method .

Methodological Considerations

Q. How to design experiments for evaluating antitumor mechanisms?

  • In Vitro Screening : Use dose-response assays (e.g., IC₅₀ determination) against tumor cell lines.
  • Apoptosis Assays : Measure caspase-3 activation or DNA fragmentation.
  • Molecular Docking : Predict interactions with targets like tubulin or topoisomerase II using software (e.g., AutoDock) .

Q. What strategies resolve data contradictions in bioactivity studies?

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature).
  • Metabolite Analysis : Use HPLC-MS to identify degradation products that may affect activity.
  • Cohort Studies : Compare results across multiple cell lines or microbial strains to isolate compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.